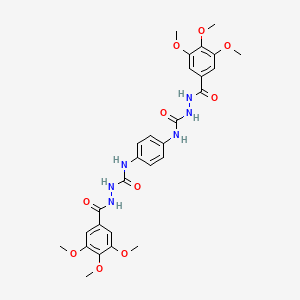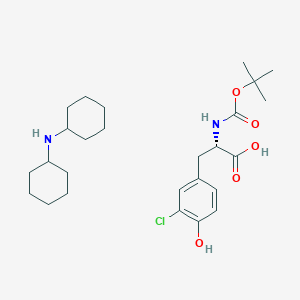
2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one, also known as DIPAI, is an organic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound that has been used in a wide range of experiments, from its use in the synthesis of other compounds to its potential applications in drug discovery.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. The inhibition of these enzymes results in the decreased metabolism of drugs, which can lead to an increase in drug levels in the body. In addition, 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one has been shown to inhibit the activity of other enzymes, such as protein kinases and phosphatases, which can lead to changes in the activity of target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one are not fully understood. However, it has been shown to inhibit the activity of a number of enzymes, which can lead to changes in the activity of target proteins. In addition, 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one has been shown to inhibit the activity of drug metabolizing enzymes, which can lead to an increase in drug levels in the body.
実験室実験の利点と制限
2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one has a number of advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it has been successfully used in a variety of experiments. In addition, it has a number of potential applications in drug discovery and enzyme inhibition studies. However, 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one also has some limitations for use in laboratory experiments. It is not a very stable compound, and it can decompose over time. In addition, it has been shown to be toxic to cells at high concentrations, so care must be taken when using it in experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one in scientific research. It could be used to study the inhibition of other enzymes, such as protein kinases and phosphatases, which could lead to new therapies for diseases. In addition, it could be used to study the metabolism of drugs, which could lead to the development of more effective and safer drugs. Finally, it could be used to study the effects of environmental pollutants on enzymes, which could lead to new insights into the effects of pollutants on human health.
合成法
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one has been studied by a number of researchers. The most common method of synthesis involves the reaction of 3,4-dimethoxyphenyliodine with 4-iodoaniline, followed by an acid-catalyzed cyclization reaction to form the desired product. This method is relatively straightforward and has been successfully used in a variety of experiments.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one has been used in a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as indenopyridines and indenopyrimidines, which are potential therapeutic agents. 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one has also been used in the study of enzyme inhibition, as it is known to inhibit the activity of cytochrome P450 enzymes. It has also been used in the study of drug metabolism, as it has been shown to inhibit the activity of a number of drug metabolizing enzymes.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18INO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGTXAGALNXZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)





